molecular formula C10H15ClFNO2 B586898 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride CAS No. 1539266-59-5

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

Cat. No.: B586898
CAS No.: 1539266-59-5
M. Wt: 235.683
InChI Key: VQECHXCVFMXOPS-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. It is known for its psychoactive properties and is structurally related to other phenethylamines. The compound has a molecular formula of C10H15ClFNO2 and is often studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-4-fluorophenethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Fluorination: The aromatic ring is fluorinated at the 4-position using a fluorinating agent such as Selectfluor.

    Formation of Phenethylamine: The fluorinated intermediate undergoes a reductive amination with ethylamine to form the phenethylamine backbone.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenethylamines with different functional groups.

Scientific Research Applications

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor. It acts as a partial agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction leads to altered perception, mood, and cognition, which are characteristic effects of psychoactive phenethylamines.

Comparison with Similar Compounds

  • 2,5-Dimethoxy-4-methylphenethylamine
  • 2,5-Dimethoxy-4-bromophenethylamine
  • 2,5-Dimethoxy-4-ethylamphetamine

Comparison: 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is unique due to the presence of the fluorine atom at the 4-position, which influences its pharmacological profile and potency. Compared to its analogs, it may exhibit different binding affinities and efficacy at serotonin receptors, leading to distinct psychoactive effects.

Properties

IUPAC Name

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECHXCVFMXOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-59-5
Record name 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-F HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV3AJ3L3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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